Disodium oxybis(decylbenzenesulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

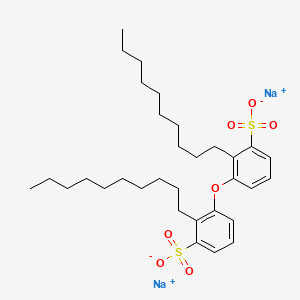

Disodium oxybis(decylbenzenesulphonate) is an organic compound with the chemical formula C32H48Na2O7S2. It is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids. This compound is typically found as a white to pale yellow crystalline powder and is soluble in water and common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium oxybis(decylbenzenesulphonate) is synthesized through a multi-step process. The initial step involves the reaction of benzene with ethylene to form ethylbenzene. This is followed by sulfonation with sulfur trioxide to produce benzenesulfonic acid. The benzenesulfonic acid is then reacted with decyl alcohol to form decylbenzenesulfonic acid. Finally, the decylbenzenesulfonic acid undergoes a neutralization reaction with sodium hydroxide to yield disodium oxybis(decylbenzenesulphonate) .

Industrial Production Methods: In industrial settings, the production of disodium oxybis(decylbenzenesulphonate) involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction temperatures are typically maintained between 50-100°C, and the process is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Disodium oxybis(decylbenzenesulphonate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles[][3].

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base[][3].

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of substituted benzenesulfonates[][3].

Scientific Research Applications

Industrial Applications

Disodium oxybis(decylbenzenesulphonate) finds utility across several sectors due to its unique chemical structure and properties:

- Surfactant in Cleaning Products : It is commonly used in formulations for household and industrial cleaning agents due to its ability to reduce surface tension and improve wetting properties.

- Personal Care Products : The compound is utilized in cosmetics as a surfactant and cleansing agent, contributing to the formulation's stability and effectiveness .

- Agricultural Applications : As a surfactant, it enhances the efficacy of pesticides by improving their spreadability and adherence to plant surfaces.

- Dispersing Agent : Its properties make it suitable for use in paints, inks, and coatings, where it helps maintain uniform dispersion of pigments .

Toxicological Profile

The safety assessment of disodium oxybis(decylbenzenesulphonate) indicates that it may cause serious eye damage (Category 1) upon contact. However, it has been shown to have low acute toxicity in dermal studies, with LD50 values exceeding 2000 mg/kg .

Case Study 1: Efficacy in Cleaning Formulations

A study evaluated the performance of disodium oxybis(decylbenzenesulphonate) in various cleaning formulations. Results indicated that products containing this compound demonstrated superior grease removal capabilities compared to those without it. The surfactant's ability to lower surface tension significantly improved cleaning efficiency.

Case Study 2: Agricultural Surfactant Performance

Research conducted on the application of disodium oxybis(decylbenzenesulphonate) as a surfactant in pesticide formulations showed increased adhesion and spreadability on leaf surfaces. This led to enhanced absorption rates of active ingredients, thereby improving the overall effectiveness of pest control measures.

Mechanism of Action

The mechanism of action of disodium oxybis(decylbenzenesulphonate) primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and emulsions. This property is particularly useful in applications such as drug delivery, where it helps in the solubilization of hydrophobic drugs .

Comparison with Similar Compounds

- Sodium dodecylbenzenesulfonate

- Sodium lauryl sulfate

- Sodium xylene sulfonate

Comparison: Disodium oxybis(decylbenzenesulphonate) is unique due to its dual decylbenzenesulfonate groups, which provide enhanced surfactant properties compared to similar compounds. It offers better solubility and stability in various solvents, making it more effective in applications requiring strong emulsifying and dispersing capabilities .

Biological Activity

Disodium oxybis(decylbenzenesulphonate) is a surfactant compound with notable biological activity, primarily due to its unique molecular structure, which consists of dual decyl chains linked by an ether bond. This structure enhances its hydrophobicity and surfactant properties, making it effective in various applications, including drug delivery and environmental interactions. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₄₄H₇₄O₇S₂Na₂

- Molecular Weight : Approximately 656.8 g/mol

- CAS Number : 70146-13-3

The compound is classified under benzenesulfonic acids and exhibits dual functionalities as both a surfactant and a dispersant. Its ability to disrupt lipid bilayers suggests potential implications for cell membrane interactions, which can influence both therapeutic applications and environmental toxicity assessments.

Biological Activity Overview

Disodium oxybis(decylbenzenesulphonate) interacts with biological systems primarily through its surfactant properties. Key areas of biological activity include:

- Cell Membrane Disruption : The compound can disrupt lipid bilayers, which may affect cell viability and function.

- Drug Delivery Systems : Its surfactant properties enhance the solubility and bioavailability of poorly soluble drugs.

- Toxicity Assessments : Studies indicate potential toxic effects on aquatic organisms, raising concerns for environmental safety.

Toxicological Studies

Several studies have evaluated the toxicity of disodium oxybis(decylbenzenesulphonate). A summary of significant findings is presented in the table below:

These studies indicate that while disodium oxybis(decylbenzenesulphonate) has low oral toxicity, it poses risks for aquatic life at elevated concentrations.

Interaction Studies

Research has demonstrated that disodium oxybis(decylbenzenesulphonate) interacts with various biological systems:

- Cell Membranes : The compound's ability to disrupt lipid bilayers can facilitate drug delivery but also raises concerns regarding cytotoxicity.

- Formulation Optimization : Its interactions with other surfactants can enhance or inhibit the effectiveness of commercial products, necessitating careful formulation strategies.

Case Studies

- Drug Delivery Systems : A study explored the use of disodium oxybis(decylbenzenesulphonate) in enhancing the delivery of hydrophobic drugs. The results indicated improved solubility and bioavailability in vitro, suggesting potential for therapeutic applications in pharmaceutical formulations.

- Environmental Impact Assessment : Research assessing the impact of disodium oxybis(decylbenzenesulphonate) on aquatic ecosystems found that concentrations above 100 mg/L resulted in significant mortality rates in Daphnia magna, highlighting environmental risks associated with its use.

Comparison with Related Compounds

Disodium oxybis(decylbenzenesulphonate) is compared with similar surfactants to highlight its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disodium hexadecylbenzenesulfonate | C₄₈H₈₂O₈S₂Na₂ | Longer hydrophobic chain; higher molecular weight |

| Disodium dodecylbenzenesulfonate | C₃₁H₅₄O₇S₂Na₂ | Intermediate hydrophobic chain; different applications |

| Disodium decyldiphenyl ether disulfonate | C₂₈H₄₆O₈S₂Na₂ | Similar structure but fewer functional groups |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural and functional properties of disodium oxybis(decylbenzenesulphonate)?

To characterize this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze the sulfonate groups and decyl chain conformation via 1H- and 13C-NMR. The oxybis bridge can be identified through coupling patterns in the aromatic region .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect homologs or impurities, particularly in surfactant mixtures .

Q. How can the critical micelle concentration (CMC) of disodium oxybis(decylbenzenesulphonate) be determined experimentally?

The CMC can be measured using:

- Surface Tension Analysis : Plot surface tension vs. log concentration; the inflection point corresponds to the CMC. Ensure temperature control (e.g., 25°C) and use a du Noüy ring tensiometer .

- Fluorescence Spectroscopy : Employ pyrene as a probe to monitor changes in the microenvironment during micelle formation .

- Conductivity Measurements : Observe discontinuities in specific conductivity as a function of concentration, particularly in aqueous solutions .

Q. What are the key considerations for synthesizing disodium oxybis(decylbenzenesulphonate) with high yield and purity?

- Sulfonation Conditions : Optimize reaction time and temperature during sulfonation of decylbenzenes to avoid over-sulfonation, which generates unwanted isomers .

- Neutralization Protocol : Use stoichiometric amounts of sodium hydroxide to ensure complete conversion to the disodium salt. Monitor pH to prevent residual acidity .

- Purification Steps : Employ solvent extraction (e.g., ethyl acetate/water partitioning) to remove unreacted alkylbenzenes and inorganic salts .

Advanced Research Questions

Q. How do structural homologs (e.g., dodecyl vs. decyl chains) impact the interfacial behavior of disodium oxybis(alkylbenzenesulphonate) surfactants?

- Chain Length Effects : Longer alkyl chains (e.g., dodecyl) lower CMC due to increased hydrophobicity but may reduce solubility. Compare homologs using molecular dynamics simulations to model packing density at interfaces .

- Environmental Implications : Branched vs. linear alkyl chains affect biodegradability. Use OECD 301F respirometry tests to assess degradation rates in aquatic systems .

Q. What advanced spectroscopic techniques resolve contradictions in reported sulfonate group orientations for disodium oxybis(decylbenzenesulphonate)?

- X-ray Crystallography : Single-crystal analysis can clarify the spatial arrangement of sulfonate groups and oxybis bridges, though crystallization challenges may require co-crystallization agents .

- Solid-State NMR : 17O-NMR probes the electronic environment of the oxybis linkage, distinguishing between symmetric and asymmetric configurations .

Q. How can computational modeling predict the environmental fate of disodium oxybis(decylbenzenesulphonate) in aquatic ecosystems?

- Quantitative Structure-Activity Relationships (QSAR) : Use log Kow (octanol-water partition coefficient) and biodegradation half-life (t1/2) data to model bioaccumulation potential. Existing data for methylbenzenesulphonate analogs (log Kow=−7.2) suggest low persistence .

- Ecotoxicity Screening : Leverage high-throughput assays (e.g., Daphnia magna immobilization tests) to assess acute toxicity, accounting for surfactant-induced membrane disruption .

Q. What methodologies address challenges in analyzing disodium oxybis(decylbenzenesulphonate) within complex surfactant mixtures?

- Ion-Pair Chromatography : Separate sulfonated surfactants using tetrabutylammonium bromide as an ion-pairing agent, coupled with UV detection at 254 nm .

- Two-Dimensional NMR (COSY, HSQC) : Resolve overlapping signals in mixtures by correlating 1H-1H and 1H-13C couplings .

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported CAS numbers (e.g., 70146-13-3 vs. 25167-32-2) be resolved for disodium oxybis(alkylbenzenesulphonate) derivatives?

- Homolog Identification : Cross-reference alkyl chain lengths (decyl vs. dodecyl) and sulfonate positions using IUPAC nomenclature and mass spectral data .

- Registry Databases : Validate entries via the European Chemicals Agency (ECHA) or U.S. EPA’s Substance Registry Services to clarify homolog-specific identifiers .

Q. Methodological Tables

| Parameter | Method | Reference |

|---|---|---|

| CMC Determination | Surface Tension, Fluorescence | |

| Environmental Persistence | QSAR Modeling, log Kow | |

| Structural Elucidation | X-ray Crystallography, Solid-State NMR |

Properties

CAS No. |

70146-13-3 |

|---|---|

Molecular Formula |

C32H48Na2O7S2 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

disodium;2-decyl-3-(2-decyl-3-sulfonatophenoxy)benzenesulfonate |

InChI |

InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-21-27-29(23-19-25-31(27)40(33,34)35)39-30-24-20-26-32(41(36,37)38)28(30)22-18-16-14-12-10-8-6-4-2;;/h19-20,23-26H,3-18,21-22H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChI Key |

YEQDPGNXYXJTLM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCC.[Na+].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.